2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol
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Overview
Description
2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol is an organic compound with a unique structure that includes an indene backbone substituted with isopropylamino and dihydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol typically involves the reduction of a precursor compound, such as a diester, followed by tosylation and reaction with isopropylamine. For example, the reduction of a 1,3-diester with sodium borohydride in methanol can yield the desired intermediate, which is then tosylated using para-toluene sulfonyl chloride and triethylamine in dichloromethane. The final step involves reacting this intermediate with isopropylamine to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the indene backbone or the isopropylamino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Isoprenaline: A non-selective beta-adrenergic agonist with a similar isopropylamino group.
Alprenolol: A beta-adrenergic receptor blocker with structural similarities.
2-(Isopropylamino)ethanol: Another compound with an isopropylamino group, used in various chemical applications.
Uniqueness
2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol is unique due to its indene backbone and the presence of both isopropylamino and dihydroxy groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(propan-2-ylamino)-2,3-dihydro-1H-indene-5,6-diol |
InChI |
InChI=1S/C12H17NO2/c1-7(2)13-10-3-8-5-11(14)12(15)6-9(8)4-10/h5-7,10,13-15H,3-4H2,1-2H3 |
InChI Key |
PNEKADXHCGQXCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CC2=CC(=C(C=C2C1)O)O |
Origin of Product |
United States |
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